Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Bifunctional pyrrolidine intermediates with mismatched protection often require costly route re-optimization. This N-Boc-3-amino-4-hydroxymethylpyrrolidine (CAS 1184918-34-0) provides orthogonal Boc/amine/hydroxymethyl handles for sequential functionalization. • Enables late-stage diversification at 3-amino position for kinase & HBV cccDNA inhibitor SAR. • Rigid pyrrolidine core (XLogP 0.1, TPSA 75.8 Ų) supports cell permeability in PROTAC design. • In stock with full analytical documentation.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B7968616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N)CO
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3
InChIKeyZJLQOBHAWWWERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Key Properties & Sourcing


tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1184918-34-0) is a chiral, bifunctional pyrrolidine building block featuring a Boc-protected ring nitrogen, a free primary amine at the 3-position, and a hydroxymethyl substituent at the 4-position . With a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol, this compound belongs to the class of N-Boc-aminopyrrolidine intermediates widely employed in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and targeted protein degraders [1]. Its predicted physicochemical profile—XLogP of 0.1, topological polar surface area (TPSA) of 75.8 Ų, two hydrogen bond donors, and five hydrogen bond acceptors—positions it as a moderately polar scaffold amenable to further functionalization .

Workflow Bifunctional pyrrolidine building block for kinase, antiviral, and PROTAC synthesis
Protection Boc-protected amine enables acid-labile orthogonal deprotection strategy
Functionalization Free hydroxymethyl and amino handles support sequential derivatization
Physicochemistry Moderate polarity (XLogP ~0.1, TPSA 75.8 Ų) supports further elaboration

Substitution Risks for tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate


Superficially similar N-Boc-pyrrolidine intermediates—such as the 4-hydroxy analog, the Cbz-protected variant, and the 2-hydroxymethyl regioisomer—differ markedly in their computed lipophilicity (XLogP) and hydrogen-bonding architecture, which directly impact solubility, membrane permeability, and downstream coupling efficiency . The Boc group on this scaffold provides acid-labile orthogonal protection that the benzyl carbamate (Cbz) analog cannot match under hydrogenolytic deprotection conditions, while the 3-amino-4-hydroxymethyl substitution pattern offers a distinct spatial orientation of reactive handles compared to the 4-amino-2-hydroxymethyl regioisomer [1]. These quantifiable physicochemical divergences mean that replacing this compound with a close analog in a validated synthetic route or pharmacological probe series carries a material risk of altered reactivity, compromised yield, or modified biological target engagement.

Target compound 4-Hydroxymethyl Boc-pyrrolidine XLogP 0.1, acid-labile Boc, 3-amino-4-hydroxymethyl vectors
Substitute risk 4-Hydroxy analog (XLogP −0.6) may shift solubility and permeability profile, altering reaction outcomes
Target compound Boc protection Cleaved under acidic conditions (TFA, HCl), compatible with hydrogenation steps
Substitute risk Cbz analog requires hydrogenolysis or strong acid, may limit synthetic route design and reduce diastereoselectivity control
Target compound 4-Hydroxymethyl regioisomer TPSA 75.8 Ų, favorable for balanced permeability
Substitute risk 2-Hydroxymethyl isomer (TPSA 95.40 Ų) may restrict CNS penetration, altering pharmacokinetic profile in probe series

Head-to-Head Comparison: tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate


Lipophilicity: XLogP Comparison

The XLogP of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is calculated as 0.1, falling within the optimal range (0–3) for oral drug-likeness per Lipinski guidelines. In contrast, the 4-hydroxy analog (CAS 190141-99-2) has an XLogP of −0.6, indicating higher aqueous solubility but potentially lower passive membrane permeability, while the benzyl (Cbz) protected analog (CAS 252770-08-4) exhibits an XLogP of 0.6, reflecting increased lipophilicity that may favor membrane crossing but also elevate the risk of off-target promiscuity and metabolic clearance . The 2-hydroxymethyl positional isomer (CAS 2352508-32-6) shows an XLogP of 0.80, representing a 0.7 log-unit shift in lipophilicity relative to the 4-hydroxymethyl target compound, a difference sufficient to alter logD-dependent properties such as plasma protein binding and volume of distribution .

XLogP comparison
Data to verify
Target XLogP 0.1
4-OH analog −0.6
Cbz analog 0.6
2-CH₂OH isomer 0.80
Reported lipophilicity within favorable range may reduce need for polarity optimization
Predicted XLogP3 values; source data not provided
Lipophilicity Drug-likeness Physicochemical profiling

TPSA: Permeability & Solubility

The target compound possesses a TPSA of 75.8 Ų with 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA). The 2-hydroxymethyl positional isomer (CAS 2352508-32-6) has a significantly higher TPSA of 95.40 Ų, exceeding the commonly cited 90 Ų threshold for blood-brain barrier penetration and potentially limiting CNS drug discovery applications [1]. All other comparators (4-hydroxy, Cbz, and 4-amino-2-hydroxymethyl regioisomer) share an identical TPSA of 75.8 Ų, indicating that the TPSA differentiation is specific to the regioisomeric arrangement of the hydroxymethyl group. This nearly 20 Ų TPSA advantage over the 2-hydroxymethyl isomer translates to a predicted superior passive membrane permeability for the target compound .

TPSA & permeability
Reported
TPSA 75.8 Ų
HBD 2, HBA 5
Below 90 Ų threshold may support CNS permeability assessment
2-Hydroxymethyl isomer TPSA 95.40 Ų; difference −19.6 Ų
TPSA Hydrogen bonding Permeability

Boc vs Cbz: Orthogonal Deprotection in Synthesis

The tert-butyloxycarbonyl (Boc) group on the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the benzyl carbamate (Cbz) group on the closest aromatic analog (CAS 252770-08-4) requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal . This acid-labile versus hydrogenolytic dichotomy provides orthogonal deprotection strategies when both amines require sequential unveiling. In a representative synthesis of 3-amino-pyrrolidine derivatives, Boc protection enabled a 62% overall yield via ammonolysis of 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate followed by Boc installation, whereas Cbz-protected intermediates would be incompatible with the reductive steps commonly employed in such routes [1]. The Boc group also contributes steric bulk that can influence diastereoselectivity in subsequent transformations—a feature absent in the smaller, non-bulky protecting groups.

Boc vs Cbz strategy
Class-level
Boc: acid-labile (TFA/HCl)
Cbz: hydrogenolysis or HBr/AcOH
Boc orthogonal to reductive steps simplifies multistep route design
Based on protecting group principles; 62% yield reported in example synthesis
Protecting group strategy Orthogonal deprotection Synthetic efficiency

Patent Utility in HBV and Kinase Programs

The target compound (or its stereochemically defined (3R,4R)-isomer, CAS 1207853-71-1) has been explicitly incorporated into patent filings covering three distinct therapeutic areas: (i) tricyclic inhibitors of hepatitis B virus (HBV) targeting cccDNA ; (ii) substituted pyrrolidines as SMYD2/SMYD3 protein methyltransferase inhibitors for oncology indications [1]; and (iii) kinase inhibitors and GPCR modulators [2]. In contrast, the 4-hydroxy analog (CAS 330681-18-0) is predominantly cited in the context of beta-adrenergic receptor ligands and antibacterial cephalosporin intermediates, while the 2-hydroxymethyl regioisomer has no comparable patent footprint [3]. This broader and more therapeutically diverse patent coverage for the 3-amino-4-hydroxymethyl scaffold indicates a higher degree of validated utility across drug discovery programs.

Patent utility
Class-level
≥3 therapeutic areas
HBV, SMYD, kinase
Reported multi-target patent coverage supports broader scaffold utility
4-Hydroxy analog ≤2 areas; regioisomer minimal footprint
Patent landscape HBV inhibitor SMYD inhibitor Kinase inhibitor

Purity Grades and Procurement Standards

The target compound is commercially available at ≥97% purity (HPLC) from ISO-certified suppliers such as MolCore, with standard documentation including NMR, HPLC, and LC-MS characterization . Multiple vendors (ChemScene, WanviBio, CymitQuimica) offer purity grades of 95% or higher, typically accompanied by storage recommendations of 2–8°C in sealed, dry conditions [1]. The 2-hydroxymethyl regioisomer (CAS 2352508-32-6) is less widely catalogued and carries a purity specification of 95% without the same breadth of analytical documentation . For procurement purposes, the availability of ≥97% purity with full characterization packages reduces the need for in-house repurification and analytical validation, directly impacting laboratory workflow efficiency.

Purity specification
Specification review
≥97% (HPLC)
NMR, LC-MS provided
Higher commercial purity with documentation supports procurement efficiency
Regioisomer typically 95% with limited analytical package
Purity Quality control Procurement specification

Key Application Scenarios for tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate


HBV cccDNA Inhibitor Synthesis

The compound serves as a key intermediate in the construction of tricyclic HBV inhibitors that target covalently closed circular DNA (cccDNA), a validated yet challenging antiviral mechanism. Its Boc-protected amine and free hydroxymethyl group enable sequential functionalization—first at the hydroxymethyl position to install heterocyclic warheads, followed by Boc deprotection to elaborate the 3-amino group into sulfonamide or amide linkages required for potent HBV inhibition .

SMYD2/3 Methyltransferase Inhibitors for Oncology

The 3-amino-4-hydroxymethyl substitution pattern provides an ideal vector geometry for accessing the substrate-binding pockets of SMYD family lysine methyltransferases. The Boc group remains intact during initial scaffold assembly, allowing late-stage deprotection and diversification of the 3-amino position to optimize selectivity between SMYD2 (Ki = 8 nM range achievable with optimized pyrrolidine derivatives) and SMYD3 [1].

PROTAC Linker Assembly

The dual orthogonal functional groups (Boc-amine and hydroxymethyl) allow this building block to serve as a conformationally restricted linker element in proteolysis-targeting chimeras (PROTACs). Its intermediate XLogP (0.1) and moderate TPSA (75.8 Ų) contribute favorably to the overall physicochemical profile of the final bifunctional molecule, helping maintain cell permeability while avoiding excessive lipophilicity that can drive non-specific binding .

Kinase Fragment Growing and Lead Optimization

The rigid pyrrolidine core with precisely positioned amino and hydroxymethyl vectors is suited for fragment-based drug discovery targeting the hinge-binding region of kinases. The (3R,4R)-stereoisomer (CAS 1207853-71-1) has been specifically cited in kinase inhibitor patent families, and the Boc group's steric influence can be exploited to bias diastereoselectivity during scaffold elaboration [2].

Application
Selection Property
Validation Focus
HBV cccDNA inhibitor synthesis
Bifunctional handles for sequential warhead installation
Hydroxymethyl → heterocycle; Boc deprotection → sulfonamide/amide elaboration
SMYD2/3 methyltransferase inhibitor research
3-Amino-4-hydroxymethyl geometry fits substrate pocket
Late-stage amine diversification for isoform selectivity optimization
PROTAC linker assembly
Conformationally restricted di-functional scaffold
Physicochemical balance (XLogP, TPSA) to maintain cell permeability
Kinase fragment elaboration
Rigid pyrrolidine with precise amino/hydroxymethyl vectors
Boc steric influence on diastereoselectivity; hinge-binding fit assessment
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